

2-(Dimethylamino)-1,3-thiazole-5-carbaldehyde structure and molecular formula

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Compound of Interest

Compound Name: 2-(Dimethylamino)-1,3-thiazole-5-carbaldehyde

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An In-Depth Technical Guide to 2-(Dimethylamino)-1,3-thiazole-5-carbaldehyde Introduction

2-(Dimethylamino)-1,3-thiazole-5-carbaldehyde is a heterocyclic organic compound that serves as a pivotal building block in synthetic and medicinal chemistry. Its structure, which combines a thiazole ring with a reactive aldehyde group and a dimethylamino substituent, makes it a versatile precursor for the synthesis of more complex molecules. The 2-aminothiazole core, of which this compound is a derivative, is a recognized pharmacophore present in a wide array of commercially available drugs, highlighting its significance in drug discovery.^{[1][2][3]} This guide provides a comprehensive overview of the chemical structure, properties, synthesis, and applications of **2-(Dimethylamino)-1,3-thiazole-5-carbaldehyde** for researchers, scientists, and professionals in drug development.

Chemical Structure and Physicochemical Properties

The molecular structure of **2-(Dimethylamino)-1,3-thiazole-5-carbaldehyde** consists of a five-membered thiazole ring, which is a sulfur and nitrogen-containing heterocycle. A dimethylamino group is attached at the 2-position, and a carbaldehyde (aldehyde) group is at the 5-position.

Molecular Formula: C₆H₈N₂OS

Structure:

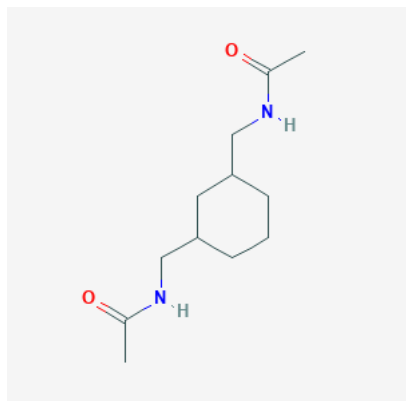


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Physicochemical Data Summary:

Property	Value	Source(s)
CAS Number	1005-28-3	[4]
Molecular Weight	156.21 g/mol	[4]
Appearance	Yellow to brown solid	Thermo Fisher Scientific
Melting Point	72°C to 78°C	Thermo Fisher Scientific
SMILES	CN(C)c1ncc(C=O)s1	Sigma-Aldrich
InChI Key	ZOPJEHPVWLTDJW-UHFFFAOYSA-N	Sigma-Aldrich

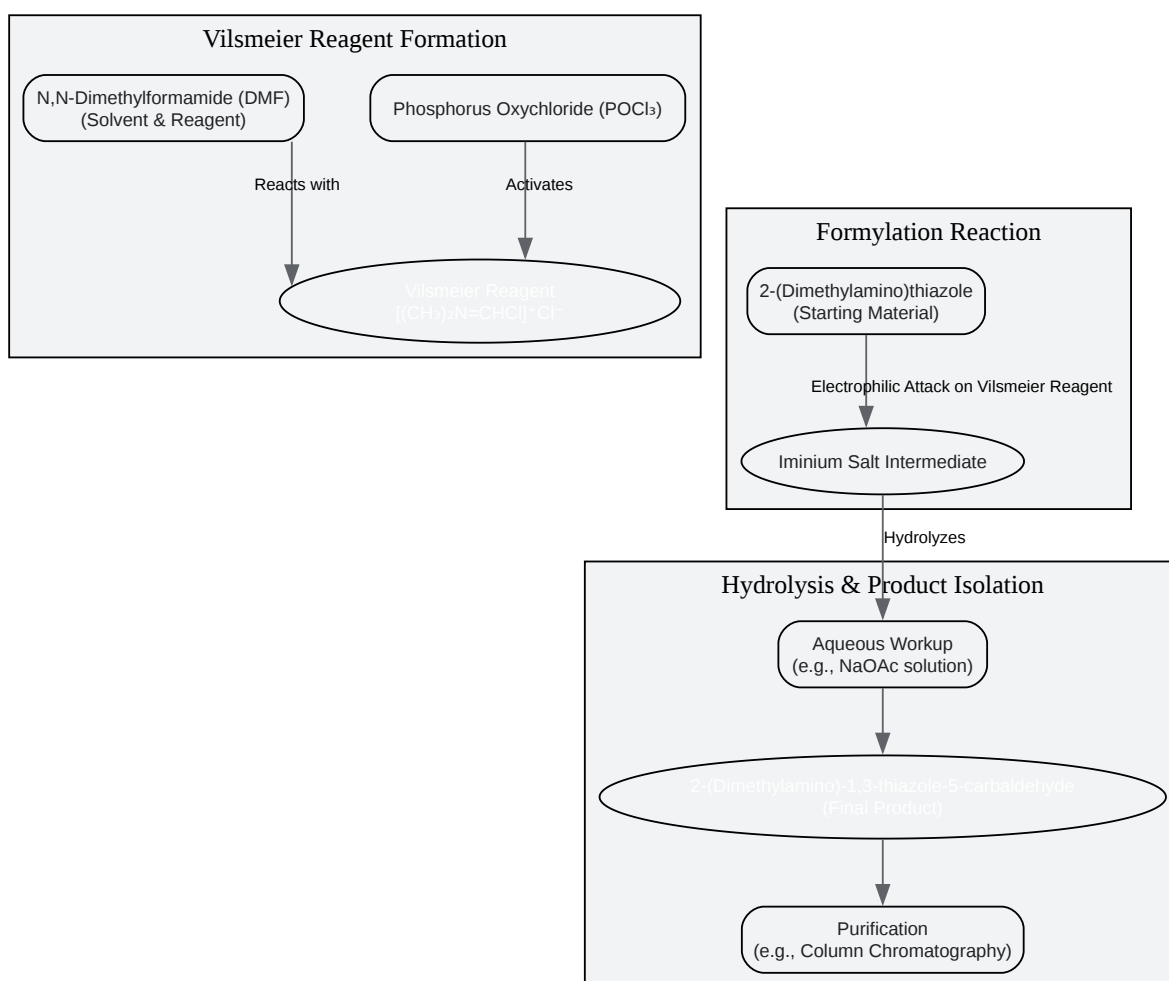
Synthesis Methodology

A common and effective method for the synthesis of **2-(Dimethylamino)-1,3-thiazole-5-carbaldehyde** is the Vilsmeier-Haack reaction. This reaction is a widely used method for the formylation of electron-rich aromatic and heteroaromatic compounds.[5][6][7][8] The electron-donating dimethylamino group at the 2-position of the thiazole ring activates the 5-position for electrophilic substitution, making it amenable to formylation.

The Vilsmeier reagent, a chloroiminium ion, is typically generated in situ from a substituted amide, such as N,N-dimethylformamide (DMF), and an acid chloride, most commonly phosphorus oxychloride (POCl₃).[6][7]

Experimental Workflow: Vilsmeier-Haack Formylation

Below is a generalized protocol for the synthesis of **2-(Dimethylamino)-1,3-thiazole-5-carbaldehyde**.



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Caption: Synthetic workflow for **2-(Dimethylamino)-1,3-thiazole-5-carbaldehyde** via Vilsmeier-Haack reaction.

Step-by-Step Protocol:

- **Reagent Preparation:** The starting material, 2-(dimethylamino)thiazole, is dissolved in an excess of N,N-dimethylformamide (DMF), which also serves as a reagent. The solution is cooled in an ice bath.
- **Vilsmeier Reagent Formation and Reaction:** Phosphorus oxychloride (POCl_3) is added dropwise to the cooled solution. This leads to the in situ formation of the electrophilic Vilsmeier reagent. The reaction mixture is then allowed to warm to room temperature and stirred for several hours to ensure complete formylation at the C5 position of the thiazole ring.
- **Hydrolysis:** The reaction is quenched by carefully pouring the mixture into a cold aqueous solution of a mild base, such as sodium acetate or sodium bicarbonate. This hydrolyzes the intermediate iminium salt to the desired aldehyde.
- **Extraction and Purification:** The product is extracted from the aqueous layer using an appropriate organic solvent (e.g., ethyl acetate). The combined organic layers are then washed, dried, and concentrated under reduced pressure. The crude product is typically purified by column chromatography on silica gel to yield the final **2-(Dimethylamino)-1,3-thiazole-5-carbaldehyde**.

Spectroscopic Characterization

While specific spectra are proprietary to suppliers, the structural features of **2-(Dimethylamino)-1,3-thiazole-5-carbaldehyde** give rise to predictable spectroscopic signatures.

- **^1H NMR:** The proton nuclear magnetic resonance spectrum would be expected to show a characteristic singlet for the aldehyde proton ($-\text{CHO}$) at a downfield chemical shift (typically δ 9-10 ppm). A singlet for the proton at the 4-position of the thiazole ring would appear in the aromatic region. The two methyl groups of the dimethylamino substituent would likely appear as a singlet in the aliphatic region.

- ¹³C NMR: The carbon-13 NMR spectrum would show a distinct resonance for the carbonyl carbon of the aldehyde group (typically δ 180-200 ppm). Other signals would correspond to the carbons of the thiazole ring and the methyl groups.
- IR Spectroscopy: The infrared spectrum would be characterized by a strong carbonyl (C=O) stretching band around 1650-1700 cm⁻¹, indicative of the aldehyde functional group.
- Mass Spectrometry: The mass spectrum would show a molecular ion peak corresponding to the molecular weight of the compound (156.21 g/mol).

Applications in Research and Drug Development

2-(Dimethylamino)-1,3-thiazole-5-carbaldehyde is a valuable intermediate in the synthesis of a variety of biologically active compounds.^[4] The 2-aminothiazole scaffold is a key component in numerous therapeutic agents due to its ability to engage in various biological interactions.^[9]^[10]

Key Application Areas:

- Anticancer Agents: The 2-aminothiazole moiety is found in several kinase inhibitors used in oncology. For instance, Dasatinib, a potent leukemia drug, features a 2-aminothiazole core.^[10] The aldehyde group of **2-(Dimethylamino)-1,3-thiazole-5-carbaldehyde** can be readily transformed into other functional groups to create libraries of novel compounds for screening as potential anticancer agents.
- Antimicrobial and Anti-inflammatory Drugs: Thiazole derivatives have demonstrated a broad spectrum of antimicrobial and anti-inflammatory activities.^[3]^[9] This compound serves as a starting point for the development of new agents in these therapeutic areas.
- Central Nervous System (CNS) Active Compounds: The thiazole ring is present in some drugs that act on the central nervous system.^[11]

The aldehyde functionality allows for a range of subsequent chemical transformations, including:

- Reductive amination to introduce diverse amine-containing side chains.

- Wittig reactions to form alkenes.
- Oxidation to a carboxylic acid.
- Condensation reactions to form Schiff bases, hydrazones, and other derivatives.

Safety and Handling

Hazard Identification:

- GHS Pictogram: GHS07 (Exclamation Mark)
- Signal Word: Warning
- Hazard Statements:
 - H302: Harmful if swallowed.
 - H317: May cause an allergic skin reaction.
- Precautionary Statements:
 - P261: Avoid breathing dust/fume/gas/mist/vapors/spray.
 - P280: Wear protective gloves/protective clothing/eye protection/face protection.
 - P301 + P312: IF SWALLOWED: Call a POISON CENTER/doctor if you feel unwell.
 - P302 + P352: IF ON SKIN: Wash with plenty of soap and water.

Storage and Handling:

- Store in a tightly sealed container in a dry, well-ventilated place.
- Recommended storage temperature is 2-8°C under an inert atmosphere.
- Handle with appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses.

Conclusion

2-(Dimethylamino)-1,3-thiazole-5-carbaldehyde is a chemical compound of significant interest to the scientific community, particularly those involved in synthetic organic chemistry and drug discovery. Its straightforward synthesis via the Vilsmeier-Haack reaction and the versatility of its aldehyde functional group make it an invaluable precursor for creating novel molecules with potential therapeutic applications. A thorough understanding of its properties, synthesis, and handling is crucial for its effective and safe utilization in research and development.

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